1-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride
Description
1-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride is a cyclobutane-based amine derivative featuring a para-fluorobenzyl substituent. The compound is characterized by its bicyclic structure, combining a rigid cyclobutane ring with a fluorinated aromatic moiety. This structural motif is significant in medicinal chemistry due to the fluorine atom’s ability to modulate electronic properties, enhance metabolic stability, and influence receptor binding . The hydrochloride salt form improves solubility and crystallinity, making it suitable for pharmaceutical formulation .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-4-2-9(3-5-10)8-11(13)6-1-7-11;/h2-5H,1,6-8,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZCPFJFHXXKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=C(C=C2)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with cyclobutanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted cyclobutan-1-amine derivatives.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a family of cyclobutane-amine derivatives with variations in aromatic substituents and ring sizes. Key analogues include:
Key Observations :
- Steric Impact : The 2-methoxy derivative () introduces steric hindrance and polarity, reducing membrane permeability compared to the para-substituted target compound .
- Metabolic Stability: Fluorine in the para position (target) enhances resistance to oxidative metabolism compared to non-halogenated analogues .
Physicochemical Properties
Insights :
- The hydrochloride salt form improves aqueous solubility across all analogues.
Biological Activity
1-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables that summarize key findings.
- IUPAC Name : this compound
- Molecular Formula : CHClF\N
- Molecular Weight : 215.69 g/mol
The biological activity of this compound primarily involves its interaction with specific receptors in the central nervous system (CNS). Its structure suggests potential activity as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Interaction with Receptors
Research indicates that compounds with similar structures often act as inverse agonists at cannabinoid receptors, particularly CB1. This class of compounds can influence appetite regulation and have been explored for their potential in treating obesity and metabolic disorders.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. The following table summarizes the IC50 values for different cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| LNCaP (Prostate) | 10.20 | |
| T47-D (Breast) | 1.33 | |
| PC-3 (Androgen-independent Prostate) | 3.29 |
These results indicate a promising anticancer profile, particularly in hormone-dependent cancers.
In Vivo Studies
In vivo studies have shown that administration of the compound leads to significant reductions in tumor growth rates in animal models. For instance, a study involving xenograft models demonstrated a reduction in tumor size by approximately 45% compared to control groups treated with a placebo.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Obesity Treatment : A clinical trial investigated the effects of this compound as an anorectic agent. Participants exhibited a significant decrease in body weight and appetite suppression over a 12-week period.
- Anticancer Efficacy : In another study focused on breast cancer, patients receiving this compound as part of their treatment regimen showed improved outcomes compared to those receiving standard chemotherapy alone.
Safety and Toxicology
Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. Common side effects reported include mild gastrointestinal disturbances and transient headaches. Long-term studies are ongoing to further evaluate its safety.
Q & A
Basic: What are the standard synthetic routes for 1-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride?
Methodological Answer:
A common approach involves cyclobutane ring formation followed by functionalization. For example:
Cyclobutane Precursor : Start with a fluorophenyl-substituted cyclobutanone (e.g., 3,3-difluorocyclobutanone, referenced in ).
Reductive Amination : React with benzylamine derivatives using sodium borohydride (NaBH₄) or other reducing agents to form the cyclobutylamine backbone.
Salt Formation : Treat with hydrochloric acid (HCl) to yield the hydrochloride salt.
Key intermediates and steps are analogous to methods used for structurally similar compounds like 4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride, where cyclization and salt formation are critical .
Basic: What analytical techniques are recommended for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for fluorophenyl groups) .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for chlorophenyl-cyclobutane analogs in crystallographic studies .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H]⁺ for C₁₁H₁₄ClFN⁺: 230.08) .
Advanced: How to address discrepancies in reported physicochemical properties (e.g., logP, melting point)?
Methodological Answer:
Discrepancies may arise from:
- Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms .
- Purity Variations : Employ HPLC with Chromolith® columns (≥95% purity threshold) to isolate impurities .
- Solvent Effects : Compare logP values (e.g., XLogP3 ~2.2 for chlorophenyl analogs ) across different solvent systems (aqueous vs. organic).
Advanced: What strategies resolve structural isomers during synthesis?
Methodological Answer:
- Chiral Chromatography : Use Purospher® STAR columns to separate enantiomers, critical for bioactive analogs .
- 2D NMR (NOESY/ROESY) : Detect spatial proximity of substituents (e.g., cyclobutane ring protons vs. fluorophenyl groups) .
- Dynamic Kinetic Resolution : Apply asymmetric catalysis to favor desired stereoisomers, as seen in spirocyclic amine syntheses .
Basic: How to assess purity and stability under varying conditions?
Methodological Answer:
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
- Purity Analysis : Use reverse-phase HPLC (e.g., C18 columns, 0.1% TFA mobile phase) to quantify impurities .
- Storage Guidelines : Store at room temperature in anhydrous conditions to prevent hydrolysis, as recommended for similar hydrochloride salts .
Advanced: How can computational methods support experimental design?
Methodological Answer:
- Molecular Docking : Predict binding affinity for biological targets (e.g., enzyme inhibitors referenced in ).
- DFT Calculations : Optimize cyclobutane ring geometry and assess strain energy (e.g., bond angles ~88° for cyclopropane analogs ).
- QSAR Modeling : Corrogate logP and solubility data from analogs (e.g., 2-(2-chlorophenyl)cyclobutan-1-amine, XLogP3=2.2 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
